Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate (CAS 124931-12-0) is a specialized Horner-Wadsworth-Emmons (HWE) reagent engineered for the direct olefination of aldehydes and ketones into α,β-unsaturated Weinreb amides. Unlike standard phosphonoacetates that yield esters, this bifunctional reagent embeds the N-methoxy-N-methylamide moiety directly into the product in a single step [1]. This structural feature is highly valued in pharmaceutical and fine chemical manufacturing because the resulting Weinreb amides can be cleanly converted into ketones or aldehydes without the risk of over-addition or over-reduction [2]. For procurement teams and process chemists, this compound represents a critical process-intensification tool that eliminates multi-step functional group interconversions, offering high (E)-stereoselectivity, scalable aqueous workups, and streamlined access to complex building blocks.
Attempting to substitute this compound with a more common, lower-cost HWE reagent like triethyl phosphonoacetate (TEPA) introduces severe process inefficiencies. TEPA yields an α,β-unsaturated ester, which must then undergo saponification to a carboxylic acid, followed by a peptide-coupling reaction with N,O-dimethylhydroxylamine to achieve the desired Weinreb amide [1]. This three-step detour not only incurs additional reagent costs (e.g., coupling agents like EDC or HOBt) but also compounds yield losses and increases solvent waste. Furthermore, substituting with a Wittig equivalent (e.g., a triphenylphosphoranylidene acetamide) generates stoichiometric amounts of triphenylphosphine oxide (TPPO), a notoriously difficult-to-remove byproduct that often requires labor-intensive chromatography [2]. By contrast, the diethyl phosphate byproduct from this target compound is highly water-soluble and easily removed via simple aqueous extraction, making generic substitution commercially unviable for scaled synthesis.
The primary procurement advantage of Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate is its ability to collapse a multi-step sequence into a single operation. When synthesizing α,β-unsaturated Weinreb amides, this reagent achieves the transformation in 1 step directly from the aldehyde [1]. In contrast, using the standard baseline reagent triethyl phosphonoacetate (TEPA) requires 3 distinct steps: olefination to the ester, hydrolysis to the acid, and subsequent amidation with N,O-dimethylhydroxylamine. This direct approach eliminates the need for expensive coupling reagents and prevents the cumulative yield attrition associated with multi-step sequences.
| Evidence Dimension | Number of synthetic steps to target |
| Target Compound Data | 1 step (Direct HWE olefination) |
| Comparator Or Baseline | Triethyl phosphonoacetate (TEPA) (3 steps) |
| Quantified Difference | 66% reduction in synthetic steps (1 vs. 3) |
| Conditions | Synthesis of α,β-unsaturated Weinreb amides from corresponding aldehydes |
Reducing the step count directly lowers labor, solvent, and reagent costs while increasing the overall throughput of API intermediate manufacturing.
High (E)-stereoselectivity is critical to avoid costly downstream isomer separations. Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate consistently delivers high (E)-selectivity when reacted with aldehydes under optimized basic conditions (e.g., using iPrMgCl or NaH). Recent studies demonstrate that this reagent can achieve (E/Z) ratios exceeding 95:5 for a wide range of aliphatic and aromatic aldehydes [1]. Unstabilized or semi-stabilized Wittig alternatives often produce mixed (E/Z) isomers that require rigorous chromatographic separation, significantly reducing the isolated yield of the desired (E)-isomer.
| Evidence Dimension | (E/Z) Stereoselectivity |
| Target Compound Data | >95:5 (E:Z) ratio under optimized conditions |
| Comparator Or Baseline | Standard Wittig reagents (often <80:20 E:Z ratio) |
| Quantified Difference | >15% improvement in desired (E)-isomer selectivity |
| Conditions | Olefination of aliphatic and aromatic aldehydes using iPrMgCl or NaH |
High stereoselectivity eliminates the need for resource-intensive chromatographic separations, ensuring higher isolated yields of the target isomer at scale.
The products generated by Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate exhibit superior downstream chemoselectivity compared to standard esters. When the resulting Weinreb amides are reacted with Grignard or organolithium reagents, they form a stable tetrahedral chelate intermediate that collapses only upon aqueous workup, yielding the desired ketone exclusively [1]. Conversely, α,β-unsaturated esters derived from TEPA are prone to over-addition, reacting twice with the organometallic reagent to form tertiary alcohols, which severely degrades the yield of the target ketone.
| Evidence Dimension | Chemoselectivity in organometallic addition |
| Target Compound Data | Exclusive mono-addition (yields ketone) |
| Comparator Or Baseline | TEPA-derived esters (prone to double-addition yielding tertiary alcohols) |
| Quantified Difference | Prevention of tertiary alcohol byproducts (100% chemoselective for ketone upon workup) |
| Conditions | Reaction of the olefination product with excess RMgX or RLi |
Ensures reliable, high-purity access to complex ketone building blocks without wasting expensive organometallic reagents on over-addition byproducts.
A major bottleneck in olefination reactions at scale is the removal of phosphorus byproducts. Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate generates a diethyl phosphate salt as a byproduct during the HWE reaction. This byproduct is highly water-soluble and is quantitatively removed via simple aqueous washing [1]. In stark contrast, substituting this process with a Wittig reaction utilizing a triphenylphosphonium ylide generates triphenylphosphine oxide (TPPO). TPPO is notoriously difficult to separate from organic products, often crystallizing unpredictably or requiring massive volumes of solvent for chromatographic clearance.
| Evidence Dimension | Byproduct removal method |
| Target Compound Data | Simple aqueous extraction (water-soluble diethyl phosphate) |
| Comparator Or Baseline | Wittig reagents (requires chromatography/crystallization for TPPO removal) |
| Quantified Difference | Elimination of chromatography for byproduct clearance |
| Conditions | Post-reaction workup and purification phase |
Drastically reduces purification time, solvent consumption, and labor costs during industrial scale-up, making the HWE route far more commercially viable.
Because the resulting Weinreb amides cleanly undergo mono-addition with Grignard or organolithium reagents, this compound is the optimal choice for synthesizing complex α,β-unsaturated ketones [1]. It is heavily utilized in medicinal chemistry campaigns where late-stage diversification of ketone motifs is required without the risk of over-alkylation to tertiary alcohols.
In the total synthesis of complex natural products (e.g., macrolides or polyketides), step economy is paramount. This reagent allows chemists to install the requisite conjugated system and the versatile Weinreb amide handle in a single highly (E)-selective step, bypassing the traditional ester-saponification-amidation detour [2].
For pilot-plant and commercial-scale manufacturing, avoiding chromatography is a strict requirement. The use of this specific phosphonate ensures that the phosphorus-containing byproduct (diethyl phosphate) can be completely removed via standard aqueous washing, making it vastly superior to Wittig alternatives that generate triphenylphosphine oxide [2].
Irritant